molecular formula C6H14O2 B141546 (2S)-2,3-dimethylbutane-1,3-diol CAS No. 73295-12-2

(2S)-2,3-dimethylbutane-1,3-diol

Cat. No. B141546
CAS RN: 73295-12-2
M. Wt: 118.17 g/mol
InChI Key: ITZWYSUTSDPWAQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance and odor.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products formed during the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

Organic Chemistry and Reactions

The research around (2S)-2,3-dimethylbutane-1,3-diol primarily focuses on its applications in organic chemistry, particularly in the formation of organohalogen compounds and reaction mechanisms. For instance, its reactions with chlorine and iodine monochloride produce various organohalogen compounds, which are significant in synthetic chemistry (Said & Tipping, 1972).

Synthesis and Characterization in Chemistry

The synthesis and characterization of certain chemical compounds like 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes involve reactions with (2S)-2,3-dimethylbutane-1,3-diol. These compounds have been synthesized for various applications, including as potential pesticides (Chauhan et al., 1983).

Quantum-Chemical Research

Quantum-chemical research has been conducted on the dehydration mechanism of 2,3-dimethylbutan-2,3-diol, providing insights into the molecular behavior and reaction kinetics at an atomic level (Kovalskyi et al., 2013).

Catalysis and Chemical Transformations

Studies also include the use of (2S)-2,3-dimethylbutane-1,3-diol in catalysis, such as its transformation into dimethylbutenes using bimetallic catalysts, an area of interest in industrial chemistry (Rougé et al., 2019).

Phase Changes and Thermodynamic Properties

Research has been conducted on the glassy state and phase changes of 2,3-dimethylbutane, which is closely related to (2S)-2,3-dimethylbutane-1,3-diol. Such studies are crucial for understanding the material's thermodynamic properties and behavior under different temperature conditions (Adachi et al., 1971).

Reaction Mechanisms and Spectroscopy

The study of reaction mechanisms, such as the free radical reactions involving (2S)-2,3-dimethylbutane-1,3-diol derivatives, and spectroscopic studies on rotational isomerism, provides a deeper understanding of chemical behavior and properties (Liu, 1956).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

(2S)-2,3-dimethylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWYSUTSDPWAQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415965
Record name (2S)-2,3-dimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,3-dimethylbutane-1,3-diol

CAS RN

73295-12-2
Record name (2S)-2,3-dimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,3-dimethylbutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.